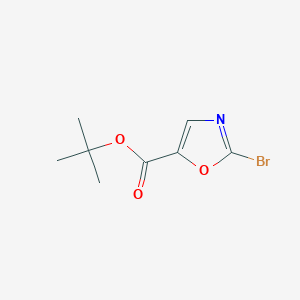

Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-bromo-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOJRZMWQPNYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of oxazole derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the bromination process .

Industrial Production Methods: Industrial production of tert-butyl 2-bromooxazole-5-carboxylate often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Esterification and Hydrolysis: Acidic or basic conditions are employed for esterification and hydrolysis reactions.

Major Products Formed:

Substitution Reactions: Products include azides, thiols, and alkoxides.

Oxidation and Reduction Reactions: Products include various oxazole derivatives.

Esterification and Hydrolysis: Products include carboxylic acids and esters.

Scientific Research Applications

Synthesis and Reactivity

Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate can be synthesized through various methodologies that involve the bromination of oxazole derivatives. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in the synthesis of more complex molecules.

Applications in Organic Synthesis

-

Building Block for Heterocycles :

- This compound serves as a key building block in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitutions allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures.

-

Synthesis of Benzoxazole Derivatives :

- Recent studies highlight its role in synthesizing benzoxazole derivatives through condensation reactions with amines or aldehydes. For instance, using this compound in conjunction with 2-aminophenol has shown promising yields and efficiency in producing benzoxazole compounds that exhibit significant biological activity .

Medicinal Chemistry Applications

- Anticancer Activity :

-

Inhibition Studies :

- Compounds derived from this oxazole derivative have been evaluated for their inhibitory effects on specific enzymes involved in disease pathways. For instance, certain derivatives have been found to inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Data Table: Summary of Applications

Case Studies

-

Benzoxazole Derivative Synthesis :

A study demonstrated that this compound could be effectively used to synthesize a series of benzoxazole derivatives with enhanced anticancer properties. The research involved optimizing reaction conditions to achieve yields exceeding 90% under eco-friendly conditions . -

Cytotoxicity Evaluation :

Another investigation focused on evaluating the cytotoxicity of synthesized compounds derived from this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromooxazole-5-carboxylate involves its reactivity as a brominated oxazole derivative. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The oxazole ring can undergo oxidation or reduction, altering its electronic properties and reactivity. The tert-butyl ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility* | Applications |

|---|---|---|---|---|---|

| This compound | C₈H₁₀BrNO₃ | 248.08 | Br (C2), tert-butyl (C5) | Low (hydrophobic) | Drug intermediates, ligands |

| Ethyl 2-bromo-1,3-oxazole-5-carboxylate | C₆H₆BrNO₃ | 220.02 | Br (C2), ethyl (C5) | Moderate | Chemical synthesis |

| Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate | C₁₂H₁₃BrN₂O₃ | 313.15 | Br (C5), tert-butyl (N1) | Low | Kinase inhibitors |

| Methyl 2-methyl-1,3-oxazole-5-carboxylate | C₆H₇NO₃ | 141.13 | CH₃ (C2), methyl (C5) | High | Ligand synthesis |

*Solubility inferred from substituent hydrophobicity and experimental data .

2.2 Key Differences and Implications

Steric and Electronic Effects :

- The tert-butyl group in the target compound increases steric hindrance compared to ethyl or methyl esters, reducing nucleophilic attack susceptibility but lowering water solubility .

- Bromine position : Bromination at the oxazole 2-position (vs. indazole 5-position in the analog from ) enhances electrophilicity, favoring Suzuki or Ullmann coupling reactions .

- Synthetic Utility: The synthesis of methyl oxazole carboxylates (e.g., methyl 2-methyl-1,3-oxazole-5-carboxylate) involves amino alcohol intermediates and SOCl₂-mediated cyclization (). In contrast, tert-butyl esters typically require Boc-protection strategies, impacting reaction conditions and yields .

Pharmacological Relevance :

- While 2-bromo-1,3-dimethylbenzene () exhibits a solubility cut-off for GABAA receptor modulation, brominated oxazoles like the target compound are more likely to serve as intermediates rather than direct receptor modulators due to their lower solubility and steric bulk .

Biological Activity

Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 2-position of the oxazole ring, which significantly influences its reactivity and biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that compounds with similar oxazole structures possess potent anticancer properties. For instance, derivatives have demonstrated significant inhibition of cancer cell proliferation across various cell lines, including breast and lung cancer cells .

- A notable study reported an IC50 value of 0.56 µM for related compounds in inhibiting tubulin polymerization, suggesting potential use as antitumor agents .

- Antimicrobial Properties :

- Enzyme Inhibition :

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act by binding to active sites of enzymes, thereby inhibiting their activity. For example, inhibition of histone deacetylases can lead to altered gene expression profiles associated with cancer progression .

- Induction of Apoptosis : Some studies suggest that related compounds induce apoptosis in cancer cells through caspase activation pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of oxazole derivatives, this compound was part of a series tested for antiproliferative effects. The results indicated that compounds with similar structural features exhibited enhanced activity against human lung adenocarcinoma cells (A549), suggesting that structural modifications can significantly impact efficacy .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxazole derivatives revealed that this compound exhibited promising activity against Gram-positive bacteria. This positions it as a potential candidate for further development in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-bromo-1,3-oxazole-5-carboxylate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-bromo-1,3-oxazole-5-carboxylic acid with tert-butyl alcohol using carbodiimide-based dehydrating agents (e.g., DCC or DIC) under anhydrous conditions. Key parameters include:

- Reaction Conditions : Room temperature, inert atmosphere (N₂/Ar), and polar aprotic solvents (e.g., THF or DCM).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Yield Optimization : Stoichiometric excess of tert-butyl alcohol (1.2–1.5 equivalents) and slow addition of the dehydrating agent to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and oxazole ring protons (δ 7.8–8.2 ppm for H-4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₈H₁₀BrNO₃: 255.99 g/mol).

- IR Spectroscopy : Key peaks include C=O (1720–1740 cm⁻¹) and C-Br (600–650 cm⁻¹) .

Q. What substitution reactions are feasible at the bromine position, and what reagents are typically employed?

- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with:

- Amines : Primary/secondary amines (e.g., methylamine, morpholine) in DMF at 80–100°C.

- Thiols : Thiophenol or alkanethiols with K₂CO₃ as a base.

- Cross-Coupling : Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity compared to chloro or iodo analogs in cross-coupling reactions?

- Methodological Answer :

- Reactivity Trend : Bromine offers a balance between reactivity and stability. Iodo derivatives react faster but are prone to homocoupling; chloro derivatives require harsher conditions.

- Case Study : Pd-catalyzed couplings with bromo-oxazole proceed at 80°C, whereas chloro analogs require 110°C.

- Data Analysis : Monitor reaction progress via TLC or LC-MS to optimize catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos for sluggish reactions) .

Q. How can crystallographic data resolve ambiguities in structural assignments for derivatives of this compound?

- Methodological Answer :

- X-Ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX programs) confirms regiochemistry and stereochemistry of substitution products.

- Database Cross-Referencing : Compare experimental data with the Cambridge Structural Database (CSD) for similar oxazole derivatives to validate bond lengths/angles .

- Example : A 2025 study resolved conflicting NMR assignments for a Suzuki-coupled product using crystallography .

Q. What strategies mitigate contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Scale-Up Challenges : Heat dissipation and mixing efficiency affect yields.

- Solutions :

- Use flow chemistry for exothermic reactions (continuous flow reactors improve heat control).

- Optimize solvent volume (maintain <10% concentration to avoid precipitation).

- Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst aging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.